![molecular formula C6H7NO4S B2950600 2-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanoic acid CAS No. 497076-92-3](/img/structure/B2950600.png)
2-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanoic acid
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Description
“2-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanoic acid” is a compound that has been used in the preparation of novel thiazolidinedione-β-hydroxamates as Zmp1 inhibitors . It is also known by its IUPAC name, "3-(2,4-Dioxo-thiazolidin-3-yl)propionic acid" .
Molecular Structure Analysis
The molecular formula of “2-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanoic acid” is C6H7NO4S . The average mass is 189.189 Da and the monoisotopic mass is 189.009583 Da .Scientific Research Applications
Zmp1 Inhibitors
This compound is used in the preparation of novel thiazolidinedione-β-hydroxamates as Zmp1 inhibitors, which are important in the study of bacterial virulence and potential therapeutic targets .
Antimicrobial Activity
Derivatives of this compound have shown promising activity against various microbial species, including E. coli and S. typhi , indicating its potential use in developing new antimicrobial agents .
Antioxidant Properties
Some derivatives have also been evaluated for their antioxidant properties, which is crucial in the prevention of oxidative stress-related diseases .
Fungicidal and Bactericidal Activities
2,4-Dioxo-1,3-thiazolidine derivatives have been examined for their fungicidal and bactericidal activities, suggesting its application in agricultural fungicides and bactericides .
Anti-HIV and Anti-Tubercular Medications
The thiazolidinone scaffold, to which this compound belongs, has been utilized in clinically effective medications for anti-HIV and anti-tubercular treatments .
Anti-Inflammatory and Anti-Viral Drugs
Due to its versatile nature, it has also been used in the development of anti-inflammatory and anti-viral drugs .
properties
IUPAC Name |
2-(2,4-dioxo-1,3-thiazolidin-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4S/c1-3(5(9)10)7-4(8)2-12-6(7)11/h3H,2H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBJNKYGGJWSCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)CSC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanoic acid |
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